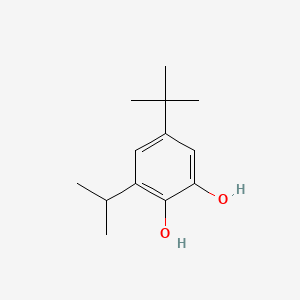

3-Isopropyl,5-tert-butylpyrocatechol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Isopropyl,5-tert-butylpyrocatechol is a chemical compound belonging to the family of pyrocatechols. It is characterized by its molecular formula C13H20O2 and a molecular weight of 208.301. This compound is known for its antioxidant properties and is used in various scientific experiments to prevent the oxidation of other compounds.

Vorbereitungsmethoden

The synthesis of 3-Isopropyl,5-tert-butylpyrocatechol involves several steps. One common method includes the alkylation of pyrocatechol with isopropyl and tert-butyl groups under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity .

Analyse Chemischer Reaktionen

3-Isopropyl,5-tert-butylpyrocatechol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones, which are important intermediates in many chemical processes.

Reduction: It can be reduced to form catechols, which are useful in various synthetic applications.

Substitution: The hydroxyl groups in the compound can undergo substitution reactions with different reagents to form a variety of derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

3-Isopropyl,5-tert-butylpyrocatechol is a phenolic compound characterized by its unique molecular structure, which contributes to its reactivity and stability in various chemical environments. The compound exhibits antioxidant properties and serves as a polymerization inhibitor.

Applications in Pharmaceuticals

-

Antioxidant Activity :

- The compound is recognized for its ability to scavenge free radicals, making it valuable in formulations aimed at preventing oxidative stress-related damage in biological systems. This property is particularly relevant in the development of drugs targeting age-related diseases.

-

Drug Stabilization :

- As an antioxidant, this compound is used to stabilize pharmaceutical formulations by preventing the degradation of active ingredients during storage.

Material Science Applications

- Polymerization Inhibition :

- Stabilizer for Polymers :

Environmental Applications

- Air Quality Monitoring :

Case Study 1: Polymer Stabilization

A study conducted by DIC Corporation demonstrated that incorporating this compound into polymer formulations significantly improved their resistance to thermal degradation. The research showed that polymers treated with this compound exhibited enhanced mechanical properties and longevity compared to untreated samples.

Case Study 2: Antioxidant Efficacy

Research published in the National Toxicology Program indicated that the antioxidant properties of this compound could effectively mitigate oxidative damage in cellular models. The study highlighted its potential use in developing therapeutics aimed at reducing oxidative stress in neurodegenerative diseases .

Data Table: Comparative Analysis of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Antioxidant in drug formulations | Prevents oxidative degradation |

| Material Science | Polymerization inhibitor | Prevents premature polymerization |

| Environmental Monitoring | Detection of volatile organic compounds | Enhances air quality analysis |

Wirkmechanismus

The antioxidant effect of 3-Isopropyl,5-tert-butylpyrocatechol is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. This process involves the formation of stable phenoxyl radicals, which do not propagate further oxidative reactions. The molecular targets and pathways involved include various enzymes and cellular components that are susceptible to oxidative damage.

Vergleich Mit ähnlichen Verbindungen

3-Isopropyl,5-tert-butylpyrocatechol is unique due to its specific substitution pattern, which imparts distinct antioxidant properties. Similar compounds include:

Pyrocatechol: A simpler structure with two hydroxyl groups on a benzene ring.

Tert-butylhydroquinone: Another antioxidant with a tert-butyl group but different substitution pattern.

Isopropylcatechol: Similar to pyrocatechol but with an isopropyl group.

These compounds share some antioxidant properties but differ in their reactivity and specific applications .

Biologische Aktivität

3-Isopropyl,5-tert-butylpyrocatechol (IBPC) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its biological properties, including its antioxidant capabilities, potential therapeutic uses, and toxicological profiles.

Chemical Structure and Properties

This compound is an organic compound characterized by the following chemical structure:

- Molecular Formula : C12H18O2

- Molecular Weight : 194.27 g/mol

- CAS Number : 143767-20-8

The presence of isopropyl and tert-butyl groups contributes to its unique chemical behavior and biological activity.

Antioxidant Properties

One of the most significant biological activities of IBPC is its antioxidant capability. Research indicates that IBPC can effectively scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

IBPC has demonstrated anti-inflammatory properties in various studies. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in animal models. This effect suggests potential therapeutic applications in treating inflammatory diseases such as arthritis and cardiovascular conditions.

Antimicrobial Activity

Preliminary studies have shown that IBPC possesses antimicrobial properties against a range of pathogens. Its effectiveness against bacteria and fungi makes it a candidate for further investigation as a natural preservative or therapeutic agent in infectious diseases.

The biological activity of IBPC can be attributed to its ability to modulate various biochemical pathways:

- Free Radical Scavenging : IBPC interacts with reactive oxygen species (ROS), neutralizing them before they can cause cellular damage.

- Enzyme Inhibition : The compound may inhibit enzymes involved in the inflammatory response, thereby reducing the overall inflammatory process.

- Gene Expression Modulation : IBPC influences the expression of genes related to oxidative stress and inflammation, further contributing to its protective effects.

Toxicological Profile

Despite its beneficial properties, understanding the toxicological aspects of IBPC is essential for its safe application:

Case Study 1: Antioxidant Efficacy

In a study examining the antioxidant efficacy of various compounds, IBPC was found to significantly reduce lipid peroxidation in rat liver homogenates when compared to controls. This study highlights IBPC's potential as a protective agent against oxidative damage in liver tissues.

Case Study 2: Anti-inflammatory Activity

Another study investigated the anti-inflammatory effects of IBPC in a murine model of arthritis. Results indicated a marked reduction in paw swelling and joint inflammation when treated with IBPC compared to untreated controls, suggesting its potential as an anti-arthritic agent.

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

5-tert-butyl-3-propan-2-ylbenzene-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-8(2)10-6-9(13(3,4)5)7-11(14)12(10)15/h6-8,14-15H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZBQTMIPJSXCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC(=C1)C(C)(C)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.